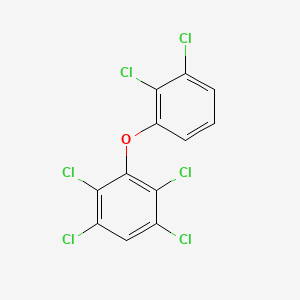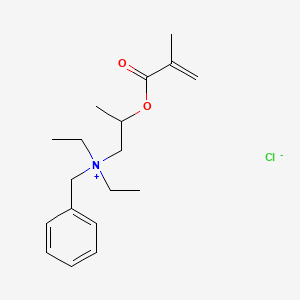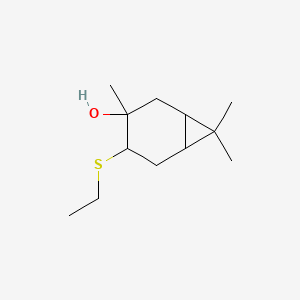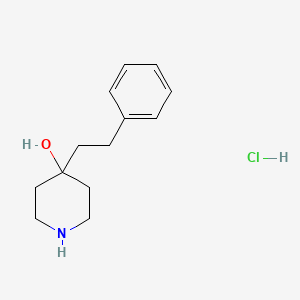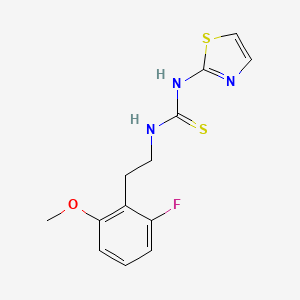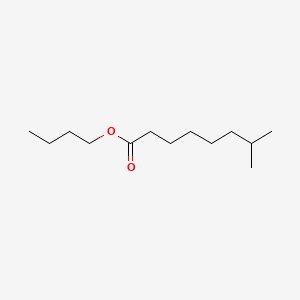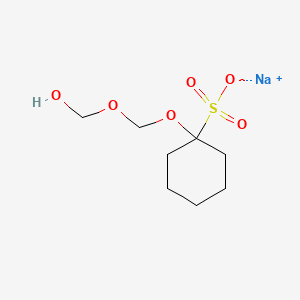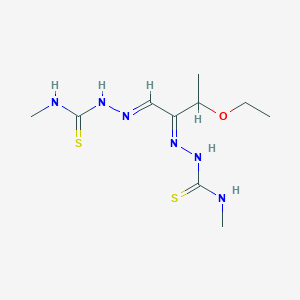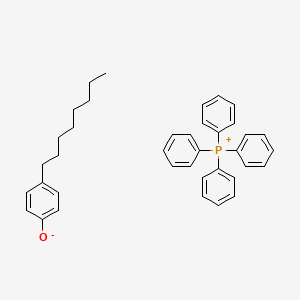
4-octylphenolate;tetraphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octylphenolate;tetraphenylphosphanium is a compound that combines the properties of both 4-octylphenolate and tetraphenylphosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-octylphenolate;tetraphenylphosphanium typically involves the reaction of 4-octylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Octylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenolates
Wissenschaftliche Forschungsanwendungen
4-Octylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to mitochondrial function and membrane potential.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-octylphenolate;tetraphenylphosphanium involves its interaction with cellular membranes and mitochondrial function. The tetraphenylphosphanium cation targets the mitochondria, where it disrupts the membrane potential and inhibits respiration. This leads to the generation of reactive oxygen species and subsequent cell damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraphenylphosphonium chloride
- 4-Octylphenol
- Triphenylphosphonium derivatives
Uniqueness
4-Octylphenolate;tetraphenylphosphanium is unique due to its combined properties of both phenolate and phosphonium groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
94231-22-8 |
|---|---|
Molekularformel |
C38H41OP |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
4-octylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h1-20H;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI-Schlüssel |
PDFAGHVHVKOOAI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


